![molecular formula C18H12BrN3O2S2 B2563701 4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-86-9](/img/structure/B2563701.png)
4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of kinase inhibitors and has been shown to selectively target the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system.
Scientific Research Applications
Antioxidant Properties
Thiazolo[4,5-b]pyridines exhibit antioxidant properties, making them relevant in combating oxidative stress-related diseases. These compounds can scavenge free radicals and protect cells from damage .
Antimicrobial Activity
Researchers have identified novel thiazolo[4,5-b]pyridines with potent antimicrobial effects. These compounds may serve as promising candidates for developing new antibiotics or antimicrobial agents .
Herbicidal Potential
Certain thiazolo[4,5-b]pyridines have demonstrated herbicidal activity. Investigating their mode of action and selectivity could lead to the development of eco-friendly herbicides .
Anti-inflammatory Properties
Thiazolo[4,5-b]pyridines have been explored for their anti-inflammatory effects. Understanding their mechanisms of action could contribute to the development of anti-inflammatory drugs .
Antifungal Activity
Some thiazolo[4,5-b]pyridines exhibit antifungal properties. These compounds may find applications in treating fungal infections .
Antitumor Potential
Researchers have identified thiazolo[4,5-b]pyridines with antitumor activity. These compounds could be further investigated for their efficacy against various cancer types .
Histamine H3 Receptor Antagonists
Certain thiazolo[4,5-b]pyridines have been reported as histamine H3 receptor antagonists. These molecules may play a role in modulating histamine signaling pathways .
Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridines, a class of compounds to which this compound belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
It is known that the electron-deficient aryl group in similar compounds can result in a more acidic sulfonamide nh proton, enabling it to make a stronger charged interaction with certain targets .
Biochemical Pathways
Thiazolo[5,4-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazolo[5,4-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
properties
IUPAC Name |
4-bromo-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2S2/c19-13-6-8-15(9-7-13)26(23,24)22-14-4-1-3-12(11-14)17-21-16-5-2-10-20-18(16)25-17/h1-11,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGUDUPKJLZVMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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